N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often include the use of specific reagents such as α-halo ketones and nitroalkenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure and is also used in medicinal chemistry.
Imidazo[1,2-a]pyrazine: Another related compound with similar applications.
Uniqueness
N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern and the presence of both furan and imidazo[1,2-a]pyrimidine moieties. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H22N4O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C21H22N4O/c1-12-7-6-8-13(2)18(12)23-20-19(17-10-9-16(5)26-17)24-21-22-14(3)11-15(4)25(20)21/h6-11,23H,1-5H3 |
InChI Key |
HWTHAAPLHXNMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC=C(O4)C |
Origin of Product |
United States |
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